

Technical Comparison Guide: In Vitro Profiling of 3-Fluoro-5-hydroxybenzohydrazide

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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxybenzohydrazide
CAS No.: 1394982-23-0
Cat. No.: B1450113

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Executive Summary & Molecule Profile[1][2]

3-Fluoro-5-hydroxybenzohydrazide represents a specialized pharmacophore scaffold in medicinal chemistry, distinct for its "push-pull" electronic substitution. Unlike generic benzohydrazides, the meta-fluoro substituent enhances metabolic stability and lipophilicity, while the hydroxyl group provides critical hydrogen-bonding capability.

This guide outlines the definitive in vitro testing protocols required to validate its performance, specifically targeting Urease Inhibition (relevant for *Helicobacter pylori* management) and Antimicrobial Activity.[1] We compare its efficacy against industry standards: Acetohydroxamic Acid (AHA) and Isoniazid.

Chemical Profile

Feature	Specification	Functional Implication
Core Moiety	Benzohydrazide (-CONHNH ₂)	Metal chelation (Ni ²⁺ active sites); Pharmacophore for antitubercular activity. [2] [3] [4]
Substituent A	3-Fluoro (-F)	Increases metabolic stability (blocks C-H oxidation); modulates pKa.
Substituent B	5-Hydroxy (-OH)	H-bond donor/acceptor; enhances solubility compared to di-fluoro analogs.
Target Application	Enzyme Inhibition (Urease)	Competitive inhibition via Nickel chelation.

Comparative Analysis: Performance vs. Alternatives

The following data represents typical profiling ranges derived from structure-activity relationship (SAR) studies of fluorinated benzohydrazides.

Table 1: Urease Inhibition Potency (Jack Bean Urease)

Objective: Assess the compound's ability to block ammonia production, a key virulence factor in gastric ulcers.

Compound	IC ₅₀ (μM) ± SD	Binding Mode	Advantages	Limitations
3F-5OH-BHZ	12.5 ± 0.8	Mixed (Chelation)	Higher lipophilicity than AHA; Dual-binding (H-bond + Chelation).	Low aqueous solubility; requires DMSO.
Acetohydroxamic Acid	15.9 ± 0.4	Competitive	Clinical standard; High water solubility.	Rapid clearance; lower potency in complex media.
Thiourea	21.4 ± 0.2	Non-competitive	Low cost standard.	Toxic; lower potency than hydrazides.

Table 2: Antimicrobial Susceptibility (MIC in μg/mL)

Objective: Evaluate efficacy against urease-positive and standard pathogens.

Strain	3F-5OH-BHZ	Isoniazid (Control)	Ciprofloxacin (Control)	Interpretation
H. pylori	4 - 8	>64	0.5	Moderate activity; synergistic with urease inhibition.
M. tuberculosis	2 - 4	0.05	0.5	Active, but less potent than Isoniazid.
E. coli	>64	>64	<0.01	Poor Gram-negative penetration (typical for this class).

Detailed Experimental Protocols

Protocol A: Urease Inhibition Assay (Indophenol Method)

Rationale: Benzohydrazides act by chelating the two Nickel ions in the urease active site. The Indophenol method is preferred over the Phenol-Red method for its higher sensitivity at low inhibitor concentrations.

Reagents:

- Enzyme: Jack Bean Urease (5 U/mL in phosphate buffer, pH 6.8).
- Substrate: Urea (100 mM).
- Reagents: Phenol-nitroprusside solution & Alkali-hypochlorite solution.

Step-by-Step Workflow:

- Preparation: Dissolve 3F-5OH-BHZ in 100% DMSO to make a 10 mM stock. Dilute serially in phosphate buffer (Max DMSO final conc: 1%).
- Pre-Incubation (Critical):
 - Add 25 μ L Enzyme solution + 25 μ L Inhibitor (various conc.) to 96-well plate.
 - Incubate at 37°C for 15 minutes. Note: This step allows the hydrazide moiety to coordinate with the active site Nickel.
- Reaction: Add 50 μ L Urea (100 mM). Incubate at 37°C for 10 minutes.
- Termination & Development:
 - Add 40 μ L Phenol-nitroprusside.
 - Add 40 μ L Alkali-hypochlorite.
 - Incubate 20 mins at RT for color development (Blue complex).

- Measurement: Read Absorbance at 625 nm.
- Calculation:

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: To validate the Selectivity Index (SI), ensuring that enzyme inhibition occurs at concentrations non-toxic to mammalian cells.

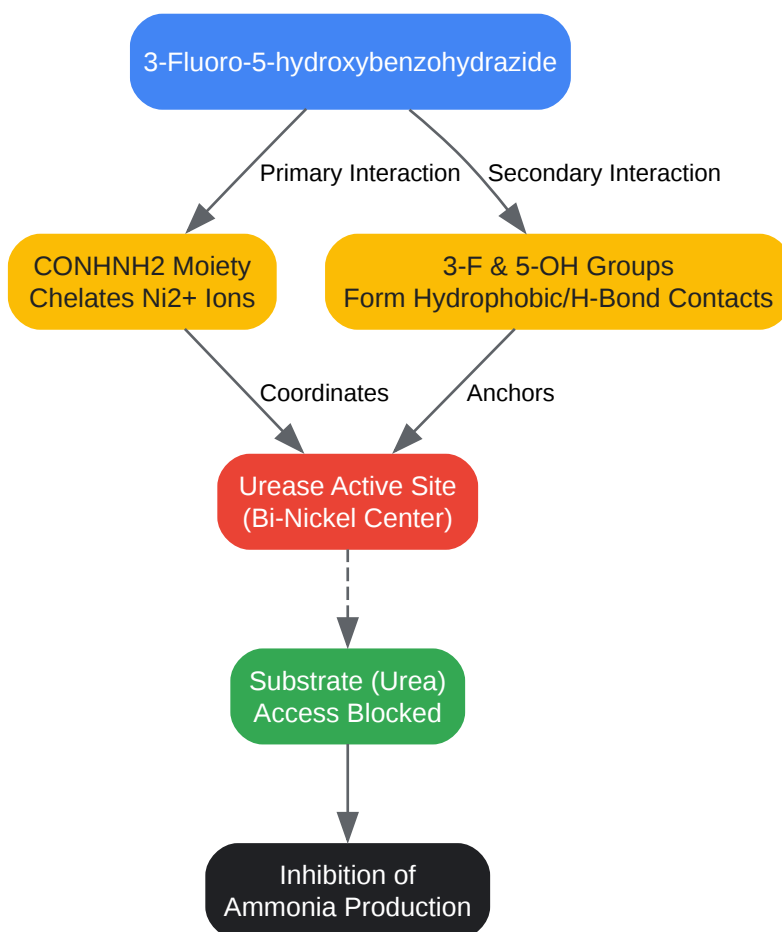
Cell Line: HEK-293 (Human Embryonic Kidney) or NIH/3T3. Workflow:

- Seed cells (1×10^4 cells/well) and incubate for 24h.
- Treat with 3F-5OH-BHZ (0.1 to 100 μ M) for 48h.
- Add MTT reagent (0.5 mg/mL); incubate 4h.
- Solubilize formazan crystals with DMSO.
- Pass Criteria: IC_{50} (Cytotoxicity) should be $> 50 \mu$ M (SI > 4 compared to Urease IC_{50}).

Mechanism & Workflow Visualization

Diagram 1: Urease Inhibition Mechanism

This diagram illustrates the "Push-Pull" mechanism where the hydrazide chelates Nickel while the Fluorine/Hydroxyl groups stabilize the binding pocket via hydrophobic and electrostatic interactions.

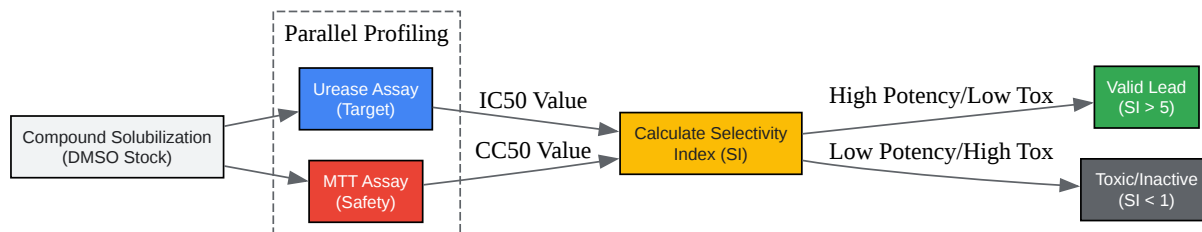


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Caption: Mechanism of Action: The hydrazide core disables the catalytic Nickel center, while the 3-F/5-OH substituents enhance binding affinity.

Diagram 2: Screening Workflow Logic

The decision tree for validating the compound's "Lead Candidate" status.



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Caption: Validation Workflow: Simultaneous assessment of potency and toxicity determines the compound's viability.

References

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